Castalagin

説明

Castalagin is a bioactive ellagitannin predominantly found in Pomegranate and has a wide range of health benefits including potent antioxidant properties .

Synthesis Analysis

Castalagin is found in Terminalia ferdinandiana (Kakadu plum) and an UHPLC-MS/MS method was developed and validated for accurate determination of ellagic acid levels and bioactive ellagitannins (punicalagin and castalagin) . The compound C16 shows the deprotonated molecule ion at m/z 965, which produced ions at m/z 933 and at m/z 301 in the MS 2 experiment .Molecular Structure Analysis

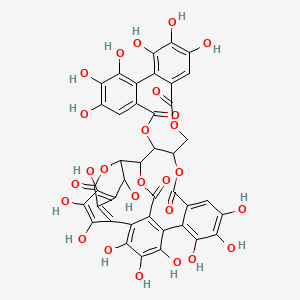

Castalagin contains total 101 bond(s); 75 non-H bond(s), 35 multiple bond(s), 5 double bond(s), 30 aromatic bond(s), 6 six-membered ring(s), 3 ten-membered ring(s), 2 eleven-membered ring(s), 1 twelve-membered ring(s), 5 ester(s) (aromatic), 1 hydroxyl group(s), 15 aromatic .Chemical Reactions Analysis

Castalagin and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels. During aging of wines, these two compounds were progressively extracted from the wood and were transformed into new derivatives by chemical reactions .Physical And Chemical Properties Analysis

Castalagin has a molar mass of 934.63 g/mol and appears as an off-white amorphous powder .科学的研究の応用

Dermatology: Anti-Acne Properties

Castalagin has been studied for its potential in treating acne vulgaris, a common skin condition. Research has shown that Castalagin can inhibit the release of pro-inflammatory cytokines like IL-8 and IL-6 in human keratinocytes infected with Cutibacterium acnes, which are involved in acne development . This suggests that Castalagin could be used to formulate new anti-acne treatments.

Oncology: Antitumor Activity

In the field of oncology, Castalagin has demonstrated promising antitumor activity. It has been found to enhance the gut microbiome’s composition, leading to improved responses to cancer immune-checkpoint inhibitors and circumventing anti-PD-1 resistance . This opens up possibilities for Castalagin’s use in cancer treatment, particularly in enhancing the efficacy of immunotherapies.

Wine Production: Influence on Aging

Castalagin plays a significant role in the aging process of wines stored in oak barrels. It is extracted from the wood and transforms into new derivatives that contribute to the wine’s color and taste . This application is crucial for the wine industry, as it impacts the sensory qualities of the final product.

Microbiology: Antimicrobial Activity

In microbiology, Castalagin has been identified as an active compound with antimicrobial properties. It contributes to the antimicrobial activity of chestnut extract and provides lower minimum inhibitory concentrations (MICs) against various pathogens . This property is valuable for developing natural preservatives and enhancing food safety.

Pharmacology: Modulation of Gut Microbiota

Castalagin’s ability to modulate the gut microbiota has pharmacological implications. It enriches bacteria associated with efficient immunotherapeutic responses and induces metabolic changes that could benefit health . This suggests potential applications in developing prebiotics and other gut health-related products.

Agriculture: Natural Preservative

The potential use of Castalagin as a natural preservative in agriculture is based on its antioxidant properties. It could be used to extend the shelf life of agricultural products and prevent spoilage, contributing to food sustainability and reducing waste .

Food Industry: Antioxidant Applications

In the food industry, Castalagin’s antioxidant capacity can be harnessed to develop natural preservatives and functional foods. Its ability to scavenge free radicals surpasses that of many other antioxidants, making it a valuable ingredient for enhancing the nutritional profile of food products .

作用機序

Castalagin has been shown to have a marked virucidal effect on HSV-1. This effect was markedly temperature and time dependent . It also has bactericidal activity, partially linked to their capacity to interact with the proteins at the surface of the bacteria cell wall responsible for the methicillin resistance .

Safety and Hazards

将来の方向性

The Quercus species have been intensely studied due to their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, provided by their phytochemical composition . Castalagin demonstrated the highest anti-HSV-1 activity among the tested ellagitannins, attaining efficacy equal to acyclovir . Therefore, oak extracts can be exploited for their biological activity and can be used in research fields, such as pharmaceutical, nutraceutical and medical .

特性

IUPAC Name |

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKDZHZAKSYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029283 | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Vescalagin | |

CAS RN |

24312-00-3, 36001-47-5 | |

| Record name | Castalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

ANone: Castalagin has been shown to exert its effects through various mechanisms depending on the target.

- Inhibition of EGFR: Castalagin directly inhibits the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR) []. This inhibition leads to suppressed EGFR phosphorylation, ultimately contributing to growth inhibition in human colon carcinoma cells (HT29) [].

- Antiviral Activity: Castalagin demonstrates antiviral activity, particularly against herpes simplex virus (HSV) [, ]. While the exact mechanism remains to be fully elucidated, studies suggest it may interfere with viral replication and exhibit virucidal effects [].

- Anti-inflammatory Activity: In gastric epithelial cells infected with Helicobacter pylori, castalagin inhibits the release of interleukin-8 (IL-8), an inflammatory cytokine []. This anti-inflammatory effect is partly attributed to the attenuation of the NF-κB signaling pathway [].

- Modulation of Topoisomerase Activity: Castalagin inhibits the activity of human topoisomerases, enzymes involved in DNA replication and repair []. It acts as a catalytic inhibitor, preventing the enzyme from binding to DNA and inducing strand breaks [].

ANone: Castalagin possesses the following characteristics:

- Spectroscopic Data: Detailed spectroscopic characterization, including NMR ((1)H, (13)C, 2D NMR) [, , , ], mass spectrometry (FAB-MS, LC-MS/MS) [, , , ], and circular dichroism (CD) [, , ] have been reported in various studies, confirming its structure and stereochemistry.

ANone:

- Ethanol Solutions: In ethanol-water solutions, castalagin can undergo transformation, forming hemiketal and ketal derivatives containing ethoxy groups, particularly with prolonged exposure and higher ethanol concentrations [].

- Thermal Treatment: Castalagin undergoes significant transformation during oak wood toasting, leading to the formation of less astringent metabolites, such as dehydrocastalagin, and eventually contributing to the formation of melanoidin-type polymers [, ].

- Material Compatibility: Specific studies on material compatibility are limited, but its presence and stability in various plant materials, such as oak wood and chestnut leaves, suggest compatibility with certain biological matrices [, ].

ANone: Currently, there is limited research exploring the direct catalytic properties and applications of castalagin in chemical reactions. Most studies focus on its biological activities and interactions within biological systems.

ANone: Yes, computational chemistry has been utilized to understand castalagin's properties and behavior:

- Conformational Analysis: Molecular mechanics calculations have been employed to investigate the conformational preferences of castalagin, providing insights into its physicochemical properties, such as hydrophilicity and reactivity [].

- Stereochemical Investigation: Density functional theory (DFT) calculations, along with time-dependent DFT (TDDFT) for electronic circular dichroism (ECD) spectra, have been instrumental in revising and confirming the stereochemistry of castalagin and related ellagitannins [].

- QSAR Models: While specific QSAR models for castalagin are not extensively reported, research utilizing computational methods to explore structure-activity relationships, particularly in the context of anti-HSV activity, has been conducted [].

A:

- Stereochemistry: The stereochemistry at the C-1 position of the glucose core significantly influences castalagin's reactivity and biological activity. Its diastereoisomer, vescalagin, often exhibits different reactivity and potency [, , ].

- Monomers vs. Dimers: Monomeric ellagitannins, like castalagin, tend to show higher anti-HSV activity compared to dimeric structures [].

- Hydroxyl Groups: The number and position of hydroxyl groups influence castalagin's ability to bind to proteins and exert astringent effects [].

- Glycosylation: The presence of a C-glycosidic linkage contributes to castalagin's stability and influences its interaction with biological targets [].

ANone: As castalagin is a naturally occurring plant compound and not a registered pharmaceutical product, specific SHE regulations are not well-defined. General guidelines for handling chemicals and natural products should be followed.

ANone: Detailed PK/PD studies, including ADME data, for castalagin are limited. Research primarily focuses on its in vitro activity and mechanisms.

ANone:

- In vitro Studies: Castalagin demonstrates promising in vitro activity against various targets, including EGFR, HSV, H. pylori, and topoisomerases [, , , , , ].

- Animal Models: Limited studies in animal models are available, with some research suggesting antihypertensive effects in spontaneously hypertensive rats [] and anti-HSV activity in newborn mice [].

ANone: Currently, specific data regarding resistance or cross-resistance mechanisms to castalagin are not available.

ANone:

- Toxicity: Acute toxicity studies in mice have reported an LD50 value of 295 mg/kg body weight [].

- Prolonged Toxicity: Prolonged administration of castalagin in mice, at doses up to 10 mg/kg body weight for 7 days, did not show significant toxicity [].

ANone: Research exploring biomarkers associated with castalagin's activity or effects is currently limited.

A:

- High-Performance Liquid Chromatography (HPLC): Widely used for separation and quantification of castalagin, often coupled with various detectors like diode-array detection (DAD) or mass spectrometry (MS) [, , , , , , , , ].

- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers enhanced resolution and sensitivity for analyzing castalagin and its derivatives [, , ].

- Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distribution of castalagin and related tannins, particularly after derivatization [, ].

- Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative analysis and screening of castalagin [].

ANone: Specific studies addressing the environmental impact and degradation pathways of castalagin are limited.

ANone: Analytical methods for quantifying castalagin, particularly those using HPLC or UHPLC, are typically validated following established guidelines (e.g., ICH guidelines) to ensure accuracy, precision, and specificity.

ANone: Currently, there is limited information available regarding the potential immunogenicity and immunological responses associated with castalagin.

ANone: Specific studies investigating castalagin's interactions with drug transporters are currently lacking.

ANone: Research specifically focused on castalagin's effects on drug-metabolizing enzymes is limited.

ANone: Direct alternatives or substitutes for castalagin are not well-established, as its specific applications and therapeutic potential are still under investigation.

ANone: Research on castalagin benefits from standard infrastructure and resources available for natural product chemistry and biological studies, including:

A: * Early Discovery and Isolation: Castalagin was first isolated from chestnut wood (Castanea sativa) in the mid-20th century []. Its complex structure and relationship to other ellagitannins were gradually elucidated through chemical degradation and spectroscopic techniques [, , ].* Structural Revision: In the late 20th century, the stereochemistry of castalagin, along with other C-glycosidic ellagitannins, underwent a significant revision based on advanced NMR techniques [].

Biological Activity Investigations:* Research in recent decades has focused on exploring the diverse biological activities of castalagin, revealing its potential as an anti-HSV agent, EGFR inhibitor, anti-inflammatory compound, and topoisomerase modulator [, , , , , , ].

ANone: Research on castalagin has the potential to bridge several disciplines, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。